(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

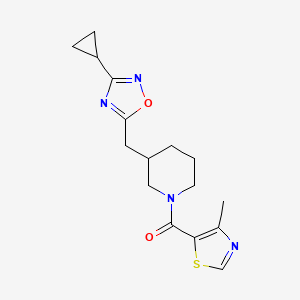

The compound “(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone” is a heterocyclic organic molecule featuring a piperidine core substituted with a cyclopropyl-functionalized 1,2,4-oxadiazole ring and a 4-methylthiazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, which may enhance binding affinity to biological targets. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10-14(23-9-17-10)16(21)20-6-2-3-11(8-20)7-13-18-15(19-22-13)12-4-5-12/h9,11-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQNIWXKDJEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : CHNO\

Molecular Weight : 284.36 g/mol

The structure features a piperidine ring linked to both a cyclopropyl-substituted oxadiazole and a methylthiazole. The presence of these heterocycles is significant as they contribute to the compound's biological activity.

Target Interactions

Compounds containing the 1,2,4-oxadiazole motif have been shown to interact with various biological targets:

- Enzyme Inhibition : Oxadiazoles exhibit inhibitory activity against enzymes such as carbonic anhydrases (CA), histone deacetylases (HDACs), and butyrylcholinesterase (BChE) .

- Receptor Modulation : The thiazole component may influence G protein-coupled receptors (GPCRs), potentially affecting intracellular signaling pathways .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural diversity. For instance:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Properties : The oxadiazole derivatives have shown activity against bacterial strains, including Mycobacterium tuberculosis, indicating their potential use in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity Assays : Compounds similar to the target molecule have exhibited IC values ranging from 1.61 µg/mL to 92.4 µM against various cancer cell lines, including HeLa and CaCo-2 .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | CaCo-2 | 1.61 |

| Compound 3 | MCF7 | 1.98 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives can inhibit the growth of pathogens:

- Activity Against M. tuberculosis : Specific derivatives have shown effectiveness against monoresistant strains with favorable pharmacokinetic profiles .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures possess good bioavailability and metabolic stability:

- Half-life (T) : Approximately 1.63 hours.

- Maximum Concentration (C) : Noted at around 2503.25 ng/mL in plasma following administration .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines, demonstrating significant antiproliferative properties.

- Antimicrobial Efficacy : Research has shown that oxadiazole-containing compounds exhibit broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.

- Neuroprotective Effects : Some thiazole derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant anticonvulsant properties. For example, studies have demonstrated that thiazole-integrated molecules can effectively reduce seizure activity in animal models, suggesting that (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone may possess similar effects .

Anticancer Properties

The thiazole component is known for its anticancer activity. Recent studies have shown that thiazole-pyridine hybrids can inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The incorporation of the oxadiazole moiety may enhance this activity by improving the compound's interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may also be explored for its potential to protect neural tissues from damage due to oxidative stress or neuroinflammation. Research into related compounds suggests that modifications to the piperidine structure can lead to improved neuroprotective effects .

Case Study 1: Anticonvulsant Testing

A study investigated a series of thiazole-based compounds for their anticonvulsant efficacy using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticonvulsant activity. This suggests that similar modifications on this compound could yield potent anticonvulsants .

Case Study 2: Anticancer Screening

In a recent study focusing on thiazole-pyridine hybrids, compounds were synthesized and tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). One hybrid exhibited an IC50 value lower than standard treatments such as 5-fluorouracil, indicating significant anticancer potential . The structural features of this compound may similarly contribute to its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally and functionally related analogs from patent literature and pharmaceutical research. Key compounds include derivatives with variations in the oxadiazole substituents, piperidine linkers, and terminal heterocyclic groups.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights:

Oxadiazole Substituents :

- The cyclopropyl group in the target compound may confer greater steric hindrance and metabolic resistance compared to isopropyl (EP 1 808 168 B1) or tert-butyl analogs. Cyclopropyl’s ring strain could influence conformational flexibility during target binding .

- Isopropyl-substituted oxadiazoles (e.g., GSK1292263) are prevalent in GPR119 agonists, suggesting that bulkier groups may optimize receptor interaction .

Terminal Heterocycles: The 4-methylthiazole methanone in the target compound differs from the pyridine-methylsulfonyl group in GSK1292263. 1,2,3-Thiadiazole (EP 1 808 168 B1) and methylsulfonylphenyl (GSK1292263) groups enhance electron-withdrawing effects, which may stabilize receptor-ligand interactions .

Piperidine Linker Modifications: The methyl-piperidine linker in the target compound contrasts with phenoxy-pyrimidine (EP 1 808 168 B1) or pyridinyl-oxy (GSK1292263) linkers. Shorter linkers may reduce entropic penalties during binding but limit spatial optimization .

Biological Activity :

- While the target compound lacks explicit activity data, analogs like GSK1292263 show potent GPR119 agonism (EC₅₀ ~10 nM) and efficacy in glucose homeostasis . The cyclopropyl group’s impact on potency remains speculative but warrants experimental validation.

Q & A

Q. What are the optimal synthetic routes for (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For the oxadiazole moiety, cyclocondensation of nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C for 6–8 hours) is common . The piperidine-thiazole coupling step employs nucleophilic substitution or Pd-catalyzed cross-coupling, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of oxadiazole-piperidine precursors) and temperature (60–80°C) . Solvent selection (DMF or THF) significantly impacts reaction efficiency due to polarity effects on intermediate solubility.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal analytical validation is critical:

- NMR : and NMR resolve cyclopropyl protons (δ 1.0–1.5 ppm) and thiazole/oxadiazole aromatic regions (δ 7.5–8.5 ppm). - COSY identifies coupling between piperidine-CH and oxadiazole-methyl groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] with <2 ppm deviation from theoretical mass .

- XRD : Single-crystal X-ray diffraction validates spatial arrangement, particularly the dihedral angle between oxadiazole and thiazole rings, which affects bioactivity .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound’s oxadiazole and thiazole rings are susceptible to hydrolysis under high humidity. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants (silica gel). TGA/DSC analysis reveals thermal stability up to 150°C, suggesting lyophilization as a viable preservation method .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 or HeLa cells after 24-hour exposure .

- Cytotoxicity : MTT assays (72-hour incubation) with IC values benchmarked against doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Replace cyclopropyl with other strained rings (e.g., bicyclo[2.2.1]heptane) to assess steric effects on target binding .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole 4-position to enhance metabolic stability .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate electrostatic/hydrophobic fields with IC data from >50 analogs .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Methodological Answer :

- CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP450 kits) quantify competitive inhibition (K) for isoforms 3A4 and 2D6 .

- Metabolite Profiling : LC-HRMS identifies primary oxidation metabolites (e.g., hydroxylation at the piperidine ring) in liver microsomes .

- Docking Simulations : AutoDock Vina predicts binding poses in CYP active sites, highlighting H-bonding with oxadiazole N-atoms .

Q. How can conflicting solubility and permeability data be resolved during formulation studies?

- Methodological Answer :

- Solubility-Enhancing Strategies : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm via dynamic light scattering) .

- Permeability Optimization : Parallel artificial membrane permeability assays (PAMPA) guide structural tweaks (e.g., reducing logP from 3.5 to 2.8 via carboxylate prodrugs) .

Q. What crystallographic techniques resolve polymorphism issues in this compound?

- Methodological Answer :

- PXRD Screening : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .

- Variable-Temperature XRD : Monitor phase transitions (e.g., Form I → Form II at 120°C) to assess thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.